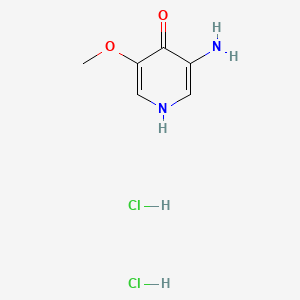

3-Amino-5-methoxypyridin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

3-amino-5-methoxy-1H-pyridin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.2ClH/c1-10-5-3-8-2-4(7)6(5)9;;/h2-3H,7H2,1H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBYMINMIKBMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC=C(C1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673831 | |

| Record name | 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105675-64-6 | |

| Record name | 3-Amino-5-methoxypyridin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Confirmation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Drug Development Professionals

Therefore, a robust, multi-faceted analytical strategy is not merely best practice; it is a necessity. This document eschews a simple checklist of procedures in favor of a logical, causality-driven workflow. We will demonstrate how complementary data from mass spectrometry, multi-dimensional NMR, infrared spectroscopy, and X-ray crystallography converge to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Section 1: The Analytical Gauntlet - A Workflow for Unambiguous Confirmation

The core principle of modern structure elucidation is orthogonality—gathering evidence from techniques that rely on different physical principles. This minimizes the risk of reinforcing a misinterpreted result. For a novel or critical compound like 3-Amino-5-methoxypyridin-4-ol dihydrochloride, the workflow is designed to move from foundational data (molecular formula) to detailed connectivity and, finally, to absolute spatial arrangement.

Figure 1: A logical workflow for the structural elucidation of 3-Amino-5-methoxypyridin-4-ol dihydrochloride.

Section 2: High-Resolution Mass Spectrometry (HRMS) - The Formula Gatekeeper

Expertise & Causality: Before any attempt is made to map atomic connections, we must first confirm the elemental composition. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within parts-per-million (ppm), acting as a stringent filter for the correct molecular formula. For a salt, we analyze the free base. Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which is ideal for polar, pre-ionized molecules, ensuring the molecular ion remains intact.[2]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of HPLC-grade methanol and deionized water. The dihydrochloride salt ensures ample protons for ionization.

-

Instrumentation: Utilize an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated free base, [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known calibration standard for internal mass correction.

-

Interpretation: The primary objective is to find the measured m/z value that corresponds to the theoretical exact mass of the protonated molecule (C₆H₉N₂O₂⁺). The mass error should be less than 5 ppm.

Data Presentation: Molecular Formula Confirmation

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Formula | C₆H₉N₂O₂⁺ | - | - |

| Exact Mass | 141.0659 | 141.0662 | +2.1 |

This table demonstrates a hypothetical but realistic result confirming the elemental composition.

Section 3: Nuclear Magnetic Resonance (NMR) - The Connectivity Blueprint

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy is employed to construct the atomic framework. It is the most powerful tool for elucidating the structure of organic molecules in solution.[3] For a complex heterocyclic system, a suite of experiments is required. The dihydrochloride form means the sample is acidic, which will influence the chemical shifts of protons attached to or near the nitrogen atoms. DMSO-d₆ is an excellent solvent choice as it solubilizes the salt and allows for the observation of exchangeable protons (OH, NH₃⁺).

1. One-Dimensional NMR (¹H and ¹³C)

-

¹H NMR: Provides information on the number and electronic environment of protons. We expect to see two distinct aromatic protons, a methoxy singlet, and broad, exchangeable signals for the hydroxyl and ammonium protons.

-

¹³C NMR: Reveals the number of unique carbon environments. For the proposed structure, we anticipate six distinct signals: five from the pyridine ring and one from the methoxy group.

2. Two-Dimensional NMR (HSQC and HMBC) - The Decisive Experiments

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is a crucial step for assigning the ¹H signals to their respective carbons, cleaning up any ambiguity from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. The causality is simple: a correlation between the methoxy protons and a ring carbon definitively places the methoxy group on that carbon.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra.

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).

Figure 2: Key HMBC correlations confirming substituent positions.

Data Presentation: Predicted NMR Assignments

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |

| C2 | ~130-140 | ~7.8-8.2 | d (J ≈ 2-3 Hz) | C3, C4, C6 |

| C3 | ~125-135 | - | - | - |

| C4 | ~150-160 | - | - | - |

| C5 | ~145-155 | - | - | - |

| C6 | ~115-125 | ~7.5-7.9 | d (J ≈ 2-3 Hz) | C2, C4, C5 |

| -OCH₃ | ~55-60 | ~3.8-4.1 | s | C5 |

| -OH | - | Broad | s (exch.) | C3, C4, C5 |

| -NH₃⁺ | - | Broad | s (exch.) | C2, C3, C4 |

Note: Chemical shifts (δ) are predicted ranges and will vary. "exch." denotes exchangeable with D₂O.

Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4][5] While NMR and MS focus on the atomic skeleton, IR confirms the nature of the bonds themselves. For this molecule, we are specifically looking for evidence of the hydroxyl, ammonium, and aromatic C-O groups, which have characteristic vibrational frequencies.

Experimental Protocol: ATR FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Analyze the spectrum for characteristic absorption bands.

Data Presentation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3200-2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| 1620-1550 | C=C, C=N Stretch | Pyridine Ring |

| 1280-1200 | C-O Stretch (Aryl) | Methoxy (-OCH₃) |

| 1200-1000 | C-O Stretch | Hydroxyl (-OH) |

Section 5: Single Crystal X-ray Crystallography - The Gold Standard

Trustworthiness & Causality: Spectroscopic and spectrometric methods build a compelling, yet inferential, case. X-ray crystallography provides the ultimate, unambiguous proof by mapping the electron density to reveal the precise three-dimensional location of every atom in the solid state.[6][7] It is the definitive technique that validates all other interpretations. Obtaining a suitable crystal is the primary challenge and is dependent on factors like purity and solvent choice.[8]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth (Self-Validating System): The ability to grow a high-quality single crystal is, in itself, an indicator of high sample purity.

-

Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol/water mixture) in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.

-

-

Mounting: Carefully mount a suitable crystal (typically <0.5 mm) on a goniometer head.[7]

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.

-

Structure Solution & Refinement: The diffraction pattern is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.

Anticipated Results: The final output will be a 3D structural model confirming the connectivity of the 3-amino, 5-methoxy, and 4-hydroxyl groups on the pyridine ring. It will also show the positions of the two chloride counter-ions, confirming the dihydrochloride salt stoichiometry, and reveal any hydrogen bonding or crystal packing interactions. This result serves as the final arbiter, confirming or refuting the structural hypothesis derived from spectroscopy.

Conclusion: A Synthesis of Evidence

The structural elucidation of 3-Amino-5-methoxypyridin-4-ol dihydrochloride is not achieved by a single technique but by the logical synthesis of evidence from a suite of orthogonal analytical methods.

-

HRMS establishes the correct elemental formula.

-

1D and 2D NMR build the atomic framework and definitively place the substituents.

-

FT-IR provides rapid confirmation of the essential functional groups.

-

X-ray Crystallography delivers the final, unambiguous 3D structure, validating the entire analytical cascade.

This rigorous, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs.

References

-

Wol, W. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

-

Carver, J. A., & Keep, N. H. (n.d.). x Ray crystallography. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

NIST. (n.d.). 3-Pyridinol. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Tserennadmid, R., et al. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC - NIH. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved from [Link]

-

ManTech Publications. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Retrieved from [Link]

-

Ali, A. J., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

-

CEC. (2017). Derivatives of Pyridine and Indole Derivatives. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

-

Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

MassBank. (2016). Pyridine; LC-ESI-QFT; MS2. Retrieved from [Link]

-

University of Baghdad Digital Repository. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

NIH. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Retrieved from [Link]

-

PMC - NIH. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

-

CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

-

ResearchGate. (n.d.). Physical, IR and 31 P NMR data of compounds 5*. Retrieved from [Link]

-

MDPI. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. Retrieved from [Link]

Sources

- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. How To [chem.rochester.edu]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and spectral analysis of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Substituted pyridines are foundational scaffolds in numerous biologically active molecules.[1][2] Given the limited availability of public spectral data for this specific dihydrochloride salt, this document outlines a first-principles approach to its characterization. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond procedural steps, this guide emphasizes the underlying scientific rationale for experimental design and provides a predictive analysis of the expected spectral features. This serves as a robust methodology for researchers to obtain, interpret, and validate the spectral data for this and structurally related compounds, ensuring high confidence in their molecular identity and purity.

Introduction and Molecular Overview

3-Amino-5-methoxypyridin-4-ol is a heterocyclic compound featuring a pyridine core substituted with an amino, a methoxy, and a hydroxyl group. The dihydrochloride salt form enhances its solubility in aqueous media, a critical property for many biological and pharmaceutical applications. The arrangement of electron-donating groups (amino, hydroxyl, methoxy) on the pyridine ring makes it an intriguing building block for creating novel compounds with potential therapeutic activities, such as anti-inflammatory or anti-cancer agents.[1]

The primary challenge for any scientist working with a novel or sparsely documented compound is the unambiguous confirmation of its chemical structure. Spectroscopic analysis is the cornerstone of this process. This guide provides the strategic workflow for confirming the identity of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, ensuring the integrity of subsequent research and development efforts.

Caption: Molecular Structure of the Target Compound.

(Note: A placeholder for an image of the chemical structure is used in the DOT script above as direct chemical structure rendering is not supported. In a real-world document, this would be replaced with an actual chemical drawing.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Scientific Rationale and Predicted Spectra

For a molecule like 3-Amino-5-methoxypyridin-4-ol dihydrochloride, both ¹H and ¹³C NMR are essential. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended as it can dissolve the salt and is capable of showing exchangeable protons (from -OH and -NH₃⁺), which would be lost in D₂O.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (~6.0-8.5 ppm).

-

H-2: A singlet.

-

H-6: A singlet. The lack of adjacent protons for splitting results in singlets for both.

-

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around 3.5-4.0 ppm.

-

Exchangeable Protons (-OH, -NH₃⁺): These signals will be broad and their chemical shift is highly dependent on concentration, temperature, and residual water.

-

-OH: A broad singlet.

-

-NH₃⁺: A very broad singlet, resulting from the protonated amino group in the dihydrochloride salt.

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz): Six distinct carbon signals are predicted, corresponding to the six carbons in the pyridine ring and the methoxy group.

-

Aromatic Carbons (~100-160 ppm): Five signals. The carbons attached to heteroatoms (C-3, C-4, C-5) will have their chemical shifts significantly influenced by these substituents.

-

Methoxy Carbon (-OCH₃): One signal in the aliphatic region, typically around 55-65 ppm.[3]

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 3-Amino-5-methoxypyridin-4-ol dihydrochloride.

-

Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Gently vortex the tube to ensure complete dissolution. A clear, homogenous solution is required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution. A narrow and symmetrical solvent peak is indicative of good shimming.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a spectral width of ~16 ppm, using a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire data with a spectral width of ~240 ppm. Use a proton-decoupled sequence. A longer acquisition time and a larger number of scans (~1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, acquire standard 2D correlation spectra to confirm proton-proton and proton-carbon connectivities.

-

Visualization of the NMR Workflow

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.

Rationale and Predicted Data

For a polar salt like this compound, Electrospray Ionization (ESI) is the method of choice, as it is a soft ionization technique that can analyze polar molecules directly from solution. We would expect to observe the molecular ion of the free base.

-

Expected Ion: The free base (3-Amino-5-methoxypyridin-4-ol) has a molecular formula of C₆H₈N₂O₂. In positive ion mode ESI, the expected ion would be the protonated molecule, [M+H]⁺.

-

High-Resolution Mass: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

-

Monoisotopic Mass of C₆H₈N₂O₂: 140.0586 g/mol

-

Expected m/z for [C₆H₉N₂O₂]⁺: 141.0664

-

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Potential fragmentation pathways could include the loss of a methyl group (-CH₃) from the methoxy ether or other characteristic losses.[4]

Data Summary: Predicted Mass Spectrometry Peaks

| Ion Description | Predicted Formula | Predicted Exact m/z | Ionization Mode |

| Protonated Molecular Ion | [C₆H₉N₂O₂]⁺ | 141.0664 | ESI+ |

| Sodium Adduct | [C₆H₈N₂O₂Na]⁺ | 163.0483 | ESI+ |

Experimental Protocol for HRMS (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Method:

-

Inject a small volume (1-5 µL) of the sample.

-

Ionize using ESI in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Ensure the mass accuracy is calibrated to < 5 ppm.

-

-

Data Analysis: Extract the mass spectrum and compare the measured m/z of the most abundant ion with the theoretical m/z for [C₆H₉N₂O₂]⁺.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule by measuring the vibrations of bonds.

Rationale and Predicted Absorptions

The IR spectrum will provide a characteristic "fingerprint" for 3-Amino-5-methoxypyridin-4-ol dihydrochloride, confirming the presence of its defining functional groups.

Data Summary: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3200 - 3000 (broad) | N-H Stretch | Protonated Amine (-NH₃⁺) |

| 3000 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1650 - 1550 | C=C, C=N Stretch | Pyridine Ring |

| 1275 - 1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding and the salt form.

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Integrated Spectroscopic Analysis

The true power of this methodology lies in integrating the data from all three techniques. No single technique provides a complete picture, but together they offer unambiguous structural confirmation.

Caption: Convergence of spectroscopic data for structural validation.

-

HRMS provides the elemental formula (C₆H₈N₂O₂).

-

IR Spectroscopy confirms the presence of the expected functional groups (-OH, -NH₃⁺, Ar-O-CH₃, pyridine ring).

-

NMR Spectroscopy details the precise arrangement of these atoms, confirming the substitution pattern on the pyridine ring and providing the definitive structural proof.

By following this integrated approach, researchers can confidently verify the structure and purity of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, establishing a solid foundation for its use in further scientific investigation.

References

-

Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-aminopyridine. PubChem. Retrieved from [Link]

-

Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Retrieved from [Link]

- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.

-

Oakwood Chemical. (n.d.). 3-Amino-5-methoxy-pyridine. Retrieved from [Link]

-

Angelova, V. T., & Momekov, G. (2015). 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Retrieved from [Link]

-

Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.

-

ResearchGate. (n.d.). IR spectra of (C2H5)4N[VOF4]−, (CH3)4N[VOF3Cl]− and (C4H9)4N[VOF3Br]−. Retrieved from [Link]

-

Akiba, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-5-methoxypyridin-4-ol dihydrochloride. As a molecule of interest in pharmaceutical research, understanding its structural features is paramount. This document offers a predictive analysis of its ¹H NMR spectrum, a detailed experimental protocol for data acquisition, and an in-depth guide to spectral interpretation, grounded in established principles of NMR spectroscopy.

Introduction: The Structural Significance of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, 3-Amino-5-methoxypyridin-4-ol dihydrochloride, presents a unique substitution pattern that warrants detailed structural elucidation. The presence of an amino group, a methoxy group, and a hydroxyl group on the pyridine ring, combined with its formulation as a dihydrochloride salt, creates a distinct electronic environment that is reflected in its ¹H NMR spectrum. Accurate interpretation of this spectrum is crucial for confirming the molecule's identity and purity, essential steps in any drug development pipeline.

The dihydrochloride form indicates that both the pyridine nitrogen and the amino group are likely protonated. This double protonation will have a profound impact on the chemical shifts of the aromatic protons, a key consideration in our analysis.

Predictive ¹H NMR Analysis: Unraveling the Spectrum

A predictive analysis of the ¹H NMR spectrum of 3-Amino-5-methoxypyridin-4-ol dihydrochloride is essential for guiding spectral interpretation. The expected signals can be broken down by the distinct proton environments in the molecule.

Aromatic Protons: The Influence of Substitution and Protonation

The pyridine ring contains two aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents and, significantly, by the protonation of the ring nitrogen.

-

General Effects of Substituents: In a neutral pyridine ring, electron-donating groups like amino (-NH₂) and methoxy (-OCH₃) typically shield aromatic protons, shifting their signals upfield. Conversely, the hydroxyl (-OH) group can be either donating or withdrawing depending on its environment.

-

The Dominant Effect of Protonation: The protonation of the pyridine nitrogen in the dihydrochloride salt will cause a significant deshielding of all ring protons, resulting in a substantial downfield shift of their signals.[2] This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the entire aromatic system.[2] Aromatic protons in protonated pyridines can be found in the 6.5-8 ppm region.[3] The protonation of the 3-amino group to an ammonium group (-NH₃⁺) will further enhance this electron-withdrawing effect.

Based on these principles, we can predict the following for the two aromatic protons (at positions 2 and 6):

-

H-2 and H-6: These two protons are in distinct chemical environments. The H-2 proton is ortho to the protonated amino group and meta to the methoxy and hydroxyl groups. The H-6 proton is ortho to the methoxy group and meta to the amino and hydroxyl groups. Due to the strong deshielding from the adjacent protonated nitrogen and the overall electron-poor nature of the ring, both protons are expected to appear at a significantly downfield chemical shift, likely in the range of 7.5 - 8.5 ppm . They will likely appear as distinct singlets, as there are no adjacent protons to cause spin-spin coupling.

Methoxy Group Protons: A Characteristic Singlet

The methoxy group (-OCH₃) protons are not coupled to any other protons in the molecule.

-

-OCH₃ Protons: These three protons will give rise to a sharp singlet. The typical chemical shift for methoxy groups on an aromatic ring is in the range of 2.4 to 4.4 ppm.[4] Given the electron-withdrawing nature of the protonated pyridine ring, the chemical shift for this methoxy group is expected to be in the upper end of this range, likely around 3.8 - 4.2 ppm .

Labile Protons: Amino, Hydroxyl, and Hydrochloride

The protons of the amino, hydroxyl, and hydrochloride moieties are labile and their signals can be broad and their chemical shifts highly dependent on the solvent, concentration, and temperature.

-

-NH₃⁺ Protons: The three protons of the protonated amino group will likely appear as a broad singlet. Its chemical shift can vary significantly but is expected to be downfield.

-

-OH Proton: The hydroxyl proton is also labile and will likely appear as a broad singlet.

-

N-H⁺ Proton: The proton on the pyridine nitrogen will also be present.

In a deuterated solvent like D₂O, these labile protons will exchange with deuterium, and their signals will either disappear or significantly decrease in intensity. This is a key technique for their identification.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H-2 | 7.5 - 8.5 | Singlet (s) | 1H |

| Aromatic H-6 | 7.5 - 8.5 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet (s) | 3H |

| Amino (-NH₃⁺) | Variable (Broad) | Broad Singlet (br s) | 3H |

| Hydroxyl (-OH) | Variable (Broad) | Broad Singlet (br s) | 1H |

| Pyridinium (N-H⁺) | Variable (Broad) | Broad Singlet (br s) | 1H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution and informative ¹H NMR spectrum.

Sample Preparation

A well-prepared sample is the foundation of a good NMR spectrum.

-

Choosing a Deuterated Solvent: Due to the polar nature of the dihydrochloride salt, a polar deuterated solvent is required. Deuterium oxide (D₂O) is an excellent choice as it will readily dissolve the sample and allow for the identification of labile protons through H-D exchange.[5][6] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are also viable alternatives.[5][7]

-

Sample Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[8]

-

Filtration: It is critical to remove any solid particles from the sample solution, as they can degrade the magnetic field homogeneity and lead to broad spectral lines. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 MHz).

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

Referencing: The residual solvent peak can be used for chemical shift calibration (e.g., HOD in D₂O is approximately 4.79 ppm).

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. myuchem.com [myuchem.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the ¹³C NMR Chemical Shifts of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Predictive and Methodological Approach

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex heterocyclic compounds. Given the absence of published experimental data for 3-Amino-5-methoxypyridin-4-ol dihydrochloride, this whitepaper provides a comprehensive framework for the prediction, experimental acquisition, and interpretation of its ¹³C NMR spectrum. Our approach is grounded in the fundamental principles of nuclear magnetic resonance spectroscopy and leverages established data for analogous structures to construct a scientifically rigorous predictive model.

Introduction: The Imperative for Structural Verification

3-Amino-5-methoxypyridin-4-ol and its salts are substituted pyridine compounds, a class of heterocycles of significant interest in medicinal chemistry and drug development due to their versatile biological activities. Accurate and unambiguous structural characterization is a cornerstone of any research and development program. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering profound insights into its electronic environment.

This guide addresses the specific challenge of characterizing 3-Amino-5-methoxypyridin-4-ol dihydrochloride, for which no public spectral database currently exists. We will therefore delineate a systematic methodology, beginning with a theoretical prediction of the ¹³C NMR chemical shifts based on established substituent effects on the pyridine ring. This is followed by a detailed, field-proven experimental protocol for acquiring high-quality spectral data, and a guide to the subsequent data analysis and spectral assignment.

The Theoretical Framework: Understanding Substituent Effects on the Pyridine Ring

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of adjacent atoms, and anisotropic effects all play a crucial role.[1][2] In aromatic systems like pyridine, the positions of the carbon signals are primarily dictated by the electron density at each carbon, which is in turn influenced by the nitrogen heteroatom and any attached substituents.

The ¹³C NMR spectrum of unsubstituted pyridine in a neutral solvent like CDCl₃ shows three signals for its five carbon atoms due to symmetry: C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm.[3] The carbons adjacent to the electronegative nitrogen (C2/C6) are the most deshielded and appear furthest downfield.

For 3-Amino-5-methoxypyridin-4-ol dihydrochloride, we must consider the cumulative impact of three different substituents and the effect of protonation.

Substituent Effects in the Neutral Molecule

-

Amino Group (-NH₂): The amino group is a powerful electron-donating group through resonance. It increases electron density primarily at the ortho and para positions, causing a significant upfield shift (shielding) of these carbons.

-

Methoxy Group (-OCH₃): The methoxy group is also strongly electron-donating via resonance, similar to the amino group, leading to increased shielding at the ortho and para carbons.

-

Hydroxyl Group (-OH): The hydroxyl group is another electron-donating group that will contribute to shielding the ring carbons. Its effect can be modulated by solvent interactions and hydrogen bonding.[4]

The Dominant Influence of Protonation

As a dihydrochloride salt, the molecule will be protonated in solution, likely at the most basic sites: the pyridine ring nitrogen and the 3-amino group. This double protonation will dramatically alter the electronic landscape of the molecule.

-

Protonated Pyridine Ring: The protonation of the ring nitrogen introduces a positive charge, making the ring strongly electron-deficient. This causes a general and significant downfield shift (deshielding) for all carbon atoms in the ring due to the powerful inductive electron withdrawal.[4][5]

-

Protonated Amino Group (-NH₃⁺): The protonation of the amino group transforms it from an electron-donating group into an electron-withdrawing group via induction. This will further deshield the ring carbons.

Consequently, the deshielding effects of the two protonations are expected to be the dominant factor in determining the final chemical shifts, overriding the shielding effects that the substituents would have in the neutral molecule.

Predictive Analysis of ¹³C NMR Chemical Shifts

To estimate the chemical shifts for 3-Amino-5-methoxypyridin-4-ol dihydrochloride, we can use an additive model based on the chemical shifts of pyridine and known substituent chemical shift (SCS) effects. However, given the profound electronic changes upon protonation, a more reliable prediction can be made by starting with pyridinium ion as the base and considering the substituent effects in this electron-poor system.

For simplicity and to illustrate the principles, we will first estimate the shifts for the neutral molecule and then discuss the large downfield shifts expected upon protonation. The carbons are numbered as shown in the diagram below.

Figure 1: Structure and Carbon Numbering of 3-Amino-5-methoxypyridin-4-ol.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

| Carbon Atom | Base Shift (Pyridine, ppm)[3] | Predicted Shift (Neutral, ppm) | Predicted Shift (Dihydrochloride, ppm) | Rationale for Dihydrochloride Shift |

| C2 | 150 | ~145-155 | ~150-160 | ortho to protonated nitrogen; deshielded. |

| C3 | 124 | ~130-140 | ~135-145 | Attached to -NH₃⁺ (electron-withdrawing). Quaternary, weak signal. |

| C4 | 136 | ~145-155 | ~155-165 | Attached to -OH, but significantly deshielded by ring protonation. Quaternary, weak signal. |

| C5 | 124 | ~135-145 | ~140-150 | Attached to -OCH₃. Deshielded by ring protonation. Quaternary, weak signal. |

| C6 | 150 | ~140-150 | ~145-155 | ortho to protonated nitrogen; deshielded. |

| C7 (-OCH₃) | N/A | ~55-60 | ~58-65 | Typical methoxy carbon, slightly deshielded by proximity to the cationic ring. |

Note: These predictions are estimations. Actual values will be influenced by solvent and precise molecular conformation.

Experimental Protocol for ¹³C NMR Data Acquisition

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible data. The following steps provide a validated workflow for the analysis of polar, salt-like organic compounds.

Figure 2: Experimental Workflow for ¹³C NMR Analysis.

Sample Preparation

-

Solvent Selection: Due to the dihydrochloride salt form, the compound is expected to be soluble in polar, protic solvents. Deuterated water (D₂O) is an excellent first choice. Deuterated methanol (CD₃OD) is an alternative. The choice of solvent can slightly alter chemical shifts.[6]

-

Concentration: Prepare a solution with a concentration of 25-40 mg/mL. This should provide a good signal-to-noise ratio (S/N) in a reasonable timeframe.

-

Internal Standard: For D₂O, use of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is recommended as an internal reference, setting its signal to 0.0 ppm. For CD₃OD, tetramethylsilane (TMS) can be used.

NMR Instrument Parameters

-

Spectrometer: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

-

Experiment: A standard one-dimensional ¹³C experiment with proton decoupling should be performed. This simplifies the spectrum by collapsing all carbon signals into singlets.

-

Key Parameters:

-

Relaxation Delay (D1): Quaternary carbons (C3, C4, C5) have long relaxation times. A D1 of at least 2-5 seconds is crucial to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a large number of scans is required. Start with 1024 scans and increase as needed to achieve adequate S/N.

-

Acquisition Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Spectral Interpretation and Assignment

Upon acquiring the spectrum, the following steps should be taken for a full assignment:

-

Processing: The raw data (Free Induction Decay) should be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to produce a clean spectrum.

-

Peak Identification: Identify all distinct carbon signals. We expect to see six signals: five for the pyridine ring carbons and one for the methoxy carbon.

-

Assignment Strategy:

-

Chemical Shift: Compare the experimental chemical shifts to the predicted values in Table 1.

-

Signal Intensity: The signals for the quaternary carbons (C3, C4, C5) are expected to be significantly less intense than those for the protonated carbons (C2, C6, C7) due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling and their longer relaxation times.[7] The methyl carbon of the methoxy group (C7) is expected to be the most intense signal.

-

2D NMR Confirmation: For unambiguous assignment, 2D NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbons with their directly attached protons. It would definitively identify C2, C6, and C7.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, allowing for the assignment of the quaternary carbons by observing their correlations to known protons.

-

-

Conclusion

While direct experimental ¹³C NMR data for 3-Amino-5-methoxypyridin-4-ol dihydrochloride is not currently in the public domain, a robust and scientifically sound characterization is achievable. By combining a theoretical understanding of substituent and protonation effects with a rigorous experimental protocol, researchers can confidently predict, acquire, and interpret the ¹³C NMR spectrum of this and other novel heterocyclic compounds. The methodology outlined in this guide—from predictive analysis using foundational principles to confirmation with advanced 2D NMR techniques—provides a clear and reliable pathway for the structural elucidation essential to advancing research in medicinal and organic chemistry.

References

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook.com. [Link]

-

Dabrowski, Z. et al. (2002). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(5), 449-460. [Link]

-

LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Gable, K. (n.d.). ¹³C NMR Chemical Shift. Oregon State University. [Link]

-

Poziomek, E. J. et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride

This guide provides a detailed exploration of the mass spectrometric behavior of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of heterocyclic compounds. We will delve into the ionization characteristics, predictable fragmentation pathways, and the practical considerations for analyzing this molecule, particularly addressing the challenges posed by its dihydrochloride salt form.

Introduction: The Structural Context

3-Amino-5-methoxypyridin-4-ol is a substituted pyridine derivative. The pyridine ring, a fundamental heterocyclic scaffold, is adorned with three key functional groups: an amino group, a methoxy group, and a hydroxyl group. This polysubstituted nature creates a molecule with multiple potential sites for ionization and a rich fragmentation landscape under mass spectrometric conditions. The presence of basic nitrogen atoms in the amino group and the pyridine ring suggests a high proton affinity, making positive-ion mode electrospray ionization (ESI) a suitable analytical approach.

The compound is supplied as a dihydrochloride salt, which is a critical consideration for mass spectrometry. Non-volatile salts like hydrochloride can interfere with the ionization process, often leading to ion suppression where the analyte's signal is diminished due to competition for ionization with the salt ions.[1] Therefore, appropriate sample preparation and analytical methodologies are paramount for obtaining high-quality mass spectra.

Ionization and Molecular Ion Formation

In positive-ion ESI-MS, 3-Amino-5-methoxypyridin-4-ol is expected to readily protonate to form the molecular ion [M+H]⁺. The most likely sites of protonation are the pyridine ring nitrogen and the exocyclic amino group, both of which are basic centers. The dihydrochloride form of the compound will dissociate in solution, and while chloride ions will be present, they are typically not observed in positive-ion mode.[2] However, the presence of a high concentration of chloride ions can suppress the signal of the protonated analyte.[3][4]

The molecular weight of the free base, 3-Amino-5-methoxypyridin-4-ol (C₆H₈N₂O₂), is 140.14 g/mol . Therefore, the expected monoisotopic mass of the protonated molecule [M+H]⁺ will have an m/z (mass-to-charge ratio) of approximately 141.06.

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer (e.g., in MS/MS experiments), the protonated molecular ion of 3-Amino-5-methoxypyridin-4-ol is expected to undergo a series of fragmentation events. The fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses. The functional groups on the pyridine ring will direct the fragmentation. Below, we propose the most probable fragmentation pathways.

A primary and highly favorable fragmentation pathway for substituted pyridines involves the loss of small, stable neutral molecules.[5] For 3-Amino-5-methoxypyridin-4-ol, the following neutral losses from the [M+H]⁺ ion are anticipated:

-

Loss of a methyl radical (•CH₃): The methoxy group can undergo homolytic cleavage to lose a methyl radical, resulting in a radical cation. This is a common fragmentation for methoxy-substituted aromatic compounds.

-

Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from the methoxy group.

-

Loss of carbon monoxide (CO): The pyridin-4-ol moiety can exist in tautomeric equilibrium with its pyridone form. The loss of CO is a characteristic fragmentation of pyridones.[6]

-

Loss of ammonia (NH₃): The amino group can be eliminated as ammonia.

-

Loss of water (H₂O): Although less common from phenols, a loss of water from the hydroxyl group is possible.

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted primary fragmentation of protonated 3-Amino-5-methoxypyridin-4-ol.

Further fragmentation of these primary product ions can occur, leading to a more complex MS/MS spectrum. For instance, the ion at m/z 113.06, formed by the loss of CO, could subsequently lose a methyl radical to yield an ion at m/z 98.04.

Experimental Protocol: Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of 3-Amino-5-methoxypyridin-4-ol dihydrochloride, the following experimental workflow is recommended.

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Amino-5-methoxypyridin-4-ol dihydrochloride in a suitable solvent such as methanol or a mixture of methanol and water.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid helps to promote protonation and improve ionization efficiency.

-

Salt Reduction (Optional but Recommended): To mitigate ion suppression from the chloride ions, a desalting step may be beneficial. This can be achieved using a small solid-phase extraction (SPE) cartridge with a suitable stationary phase (e.g., a mixed-mode or polymeric phase) or through online desalting if the LC-MS system is equipped with a desalting column.

Mass Spectrometry Parameters

The following table outlines typical starting parameters for the analysis of 3-Amino-5-methoxypyridin-4-ol dihydrochloride on a tandem mass spectrometer. Optimization will be necessary for specific instruments.

| Parameter | Value | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogens readily accept a proton. |

| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient spray and ionization. |

| Cone Voltage | 20 - 40 V | To facilitate ion transfer and some in-source fragmentation. |

| Source Temperature | 120 - 150 °C | To aid in desolvation without causing thermal degradation. |

| Desolvation Gas Flow | 600 - 800 L/hr | To assist in solvent evaporation. |

| Desolvation Temperature | 350 - 450 °C | To ensure complete desolvation of the ions. |

| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID). |

| Collision Energy | 10 - 30 eV | A range should be tested to observe both precursor and fragment ions. |

Data Acquisition

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ at approximately m/z 141.06.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. This will generate a fragmentation spectrum that can be used for structural confirmation.

The following diagram illustrates the experimental workflow:

Caption: Recommended experimental workflow for the MS analysis.

Summary of Predicted Ions

The table below summarizes the expected m/z values for the key ions in the mass spectrum of 3-Amino-5-methoxypyridin-4-ol.

| Ion | Formula | Calculated m/z | Proposed Neutral Loss |

| [M+H]⁺ | [C₆H₉N₂O₂]⁺ | 141.06 | - |

| [M+H - •CH₃]⁺ | [C₅H₆N₂O₂]⁺• | 126.04 | •CH₃ |

| [M+H - CH₂O]⁺ | [C₅H₇N₂O]⁺ | 111.05 | CH₂O |

| [M+H - CO]⁺ | [C₅H₉N₂O]⁺ | 113.06 | CO |

| [M+H - NH₃]⁺ | [C₆H₆O₂]⁺• | 124.04 | NH₃ |

Conclusion

The mass spectrometric analysis of 3-Amino-5-methoxypyridin-4-ol dihydrochloride provides a wealth of structural information. By understanding its ionization behavior and predicting its fragmentation pathways, researchers can confidently identify and characterize this compound. The key to successful analysis lies in careful sample preparation to mitigate the effects of the dihydrochloride salt form and in the systematic application of tandem mass spectrometry to elucidate its fragmentation patterns. The insights provided in this guide serve as a robust starting point for the development of specific and sensitive analytical methods for this and structurally related compounds.

References

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Crawford, M. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Agilent Technologies. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 539-548. [Link]

- Prasad, K. R., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of the Korean Chemical Society, 59(4), 324-332.

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

NIST. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. [Link]

- Börnsen, K. O. (2001). Influence of Salts, Buffers, Detergents, Solvents, and Matrices on MALDI-MS Protein Analysis in Complex Mixtures. In The Proteomics Protocols Handbook (pp. 389-405). Humana Press.

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF. [Link]

-

Krijt, J., & Kmoch, S. (2006). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Request PDF. [Link]

- Voronkov, M. G., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(9), 117-124.

-

Amad, M. H., et al. (2000). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(5), 498-503. [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. [Link]

-

Rap, A. D., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9135-9145. [Link]

-

Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy? r/chemhelp. [Link]

-

Constantino, V. R. L., et al. (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Journal of the American Society for Mass Spectrometry, 26(5), 795-804. [Link]

Sources

- 1. rilastech.com [rilastech.com]

- 2. reddit.com [reddit.com]

- 3. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 6. 2(1H)-Pyridinone [webbook.nist.gov]

Determining the Solubility Profile of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 3-Amino-5-methoxypyridin-4-ol dihydrochloride in common laboratory solvents. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and offer insights into the interpretation of the resulting data. This document is structured to provide not just a method, but a robust understanding of the principles behind the experimental choices, ensuring scientific integrity and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, the characterization of its physicochemical properties is a foundational step. Among these, aqueous and solvent solubility are paramount. For a compound like 3-Amino-5-methoxypyridin-4-ol dihydrochloride, a heterocyclic amine, understanding its solubility is crucial for:

-

Formulation Development: The choice of excipients and the final dosage form (e.g., oral, injectable) is heavily influenced by the API's solubility.

-

Process Chemistry: Solubility data guides the selection of solvents for synthesis, purification, and crystallization, impacting yield and purity.

-

Pharmacokinetics: The dissolution rate of an API, which is linked to its solubility, is often the rate-limiting step for absorption in the body.

This guide will provide a practical and theoretically grounded approach to systematically evaluate the solubility of 3-Amino-5-methoxypyridin-4-ol dihydrochloride.

Theoretical Considerations: Predicting Solubility Behavior

Before embarking on experimental work, it is instructive to consider the molecular structure of 3-Amino-5-methoxypyridin-4-ol dihydrochloride and how it might interact with various solvents. The principle of "like dissolves like" is a useful starting point, where substances with similar polarities tend to be miscible.

The structure of 3-Amino-5-methoxypyridin-4-ol features:

-

A Pyridine Ring: A heterocyclic aromatic ring containing nitrogen.

-

An Amino Group (-NH2): A polar group capable of hydrogen bonding.

-

A Hydroxyl Group (-OH): Another polar group that can act as a hydrogen bond donor and acceptor.

-

A Methoxy Group (-OCH3): A moderately polar group.

-

Dihydrochloride Salt: The presence of two hydrochloride moieties significantly increases the polarity and the potential for ionization in protic solvents.

Based on these features, we can hypothesize:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be good solvents. The dihydrochloride salt form will readily dissociate in these solvents, and the polar functional groups of the parent molecule will form strong hydrogen bonds.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can dissolve the compound, but likely to a lesser extent than polar protic solvents.

-

Poor Solubility in Nonpolar Solvents: Solvents like hexane and toluene are unlikely to be effective solvents due to the high polarity of the compound.

Experimental Protocol: A Step-by-Step Guide to Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of 3-Amino-5-methoxypyridin-4-ol dihydrochloride. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment

-

3-Amino-5-methoxypyridin-4-ol dihydrochloride (analytical grade)

-

A range of common laboratory solvents (HPLC grade or equivalent):

-

Polar Protic: Deionized Water, Methanol, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining solubility is depicted below:

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

For each solvent, add an excess amount of 3-Amino-5-methoxypyridin-4-ol dihydrochloride to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Vortex the vials for 1-2 minutes to ensure good initial mixing.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to reach equilibrium. A typical starting point is 24 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 3-Amino-5-methoxypyridin-4-ol dihydrochloride of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., water or methanol).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of 3-Amino-5-methoxypyridin-4-ol Dihydrochloride in Common Laboratory Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Qualitative Description |

| Polar Protic | Deionized Water | > 100 | Very Soluble |

| Methanol | > 100 | Very Soluble | |

| Ethanol | 50 - 100 | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide | 20 - 50 | Soluble |

| Acetonitrile | 1 - 5 | Sparingly Soluble | |

| Acetone | < 1 | Slightly Soluble | |

| Nonpolar | Dichloromethane | < 0.1 | Very Slightly Soluble |

| Toluene | < 0.01 | Practically Insoluble | |

| Hexane | < 0.01 | Practically Insoluble |

Note: The data in this table is illustrative and should be determined experimentally.

The interpretation of this data should refer back to the theoretical considerations discussed earlier. The high solubility in polar protic solvents is consistent with the highly polar and ionic nature of the dihydrochloride salt. The lower solubility in polar aprotic and nonpolar solvents reflects the decreased ability of these solvents to solvate the charged species and form strong hydrogen bonds.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Amino-5-methoxypyridin-4-ol dihydrochloride. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding formulation development, process chemistry, and pharmacokinetic studies.

Further studies could investigate the pH-solubility profile of this compound, which is particularly important for APIs intended for oral administration. Additionally, the effect of temperature on solubility could be explored to inform manufacturing processes.

References

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010, Annex 4. [Link][1][2]

-

Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857. [Link]

-

Bergström, C. A. S., & Larsson, P. (2018). Computational Prediction of Drug Solubility in Water- and Lipid-Based Formulations. Frontiers in Pharmacology, 9, 1227. [Link]

Sources

The Ascendant Trajectory of Methoxypyridinols: A Comprehensive Review for Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry, the methoxypyridinol scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities and therapeutic potential. This in-depth technical guide provides a comprehensive literature review of methoxypyridinol compounds, designed for researchers, scientists, and drug development professionals. This document delves into the synthesis, structure-activity relationships (SAR), and diverse pharmacological profiles of these compounds, offering a foundational resource for those seeking to harness their potential in the development of novel therapeutics.

The Methoxypyridinol Core: A Versatile Pharmacophore

The methoxypyridinol framework, characterized by a pyridine ring bearing both a methoxy and a hydroxyl group, represents a versatile pharmacophore that has been successfully incorporated into a wide array of biologically active molecules. The strategic placement of these functional groups, along with other substituents, allows for the fine-tuning of physicochemical properties and target interactions, leading to compounds with activities spanning from anticancer and neuroprotective to enzyme inhibition.

The inherent electronic properties of the pyridine ring, combined with the hydrogen-bonding capabilities of the hydroxyl group and the metabolic stability often conferred by the methoxy group, create a unique chemical space for drug design. This guide will explore the nuances of this scaffold and the chemical logic that drives its therapeutic efficacy.

Synthetic Strategies: Building the Methoxypyridinol Core

The construction of the methoxypyridinol ring system is a critical aspect of harnessing its therapeutic potential. Various synthetic routes have been developed, often tailored to the desired substitution pattern. A common and convergent approach involves the coupling of two key fragments to assemble the final scaffold.[1]

One illustrative synthetic pathway begins with the nucleophilic substitution of appropriately substituted acetophenones. For instance, the reaction of a fluoroacetophenone with sodium methoxide can yield a methoxyphenylethanone intermediate.[1] Subsequent bromination of this intermediate furnishes a key coupling partner.[1] This electrophilic fragment can then be reacted with a suitable nucleophilic component to construct the pyridinol ring. The specific choice of reagents and reaction conditions is dictated by the desired final structure and the need to control regioselectivity.

Another synthetic strategy involves the condensation of a β-ketoester, such as methyl 4,4-dimethoxy-3-oxobutyrate, with a dinitrile like malononitrile in the presence of a base like sodium methoxide.[2] This reaction can lead to the formation of a substituted cyanopyridine, which can then be further elaborated to the desired methoxypyridinol.[2] The pH of the reaction medium can be a critical factor in determining the isomeric outcome of such condensations.[2]

Experimental Protocol: A Convergent Synthetic Route

Below is a generalized, step-by-step methodology for a convergent synthesis of a methoxypyridinol derivative, based on established literature.[1]

-

Synthesis of the Methoxyphenyl Ethanone Intermediate:

-

To a solution of a substituted fluoroacetophenone in a suitable solvent (e.g., anhydrous THF), add sodium methoxide at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methoxyphenylethanone.

-

Purify the crude product by column chromatography.

-

-

Bromination of the Ethanone Intermediate:

-

Dissolve the purified methoxyphenylethanone in a suitable solvent (e.g., methanol).

-

Add a brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.

-

Stir the reaction mixture until completion.

-

Remove the solvent under reduced pressure and purify the resulting bromoethanone coupling partner.

-

-

Assembly of the Pyridinol Scaffold:

-

React the bromoethanone with a suitable nitrogen-containing nucleophile (e.g., an amidine or a related species) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

Heat the reaction mixture to facilitate the cyclization and formation of the pyridine ring.

-

After completion, cool the reaction mixture, add water, and extract the product.

-

Purify the final methoxypyridinol compound using appropriate chromatographic techniques.

-

Caption: A generalized workflow for the convergent synthesis of methoxypyridinol compounds.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of methoxypyridinol derivatives is intricately linked to their substitution patterns. Understanding these structure-activity relationships is paramount for designing potent and selective drug candidates.

Antiproliferative Activity

In the context of anticancer research, the number and position of methoxy groups on the pyridine ring have been shown to significantly influence antiproliferative activity.[3] Studies have revealed that increasing the number of methoxy substituents can lead to a decrease in the IC50 value, indicating enhanced potency.[3] For example, a derivative with three methoxy groups was found to be more active than a similar compound with only two.[3] The addition of other functional groups such as amino, hydroxyl, and halogens also modulates the antiproliferative effects.[3]

| Compound/Derivative | Number of Methoxy Groups | IC50 (µM) | Cell Line | Reference |

| Derivative 1 | 2 | >50 | HeLa | Zheng et al. (2014)[3] |

| Derivative 2 | 3 | 12 | HeLa | Zheng et al. (2014)[3] |

| Derivative 3 | 4 | <25 | HeLa | Zheng et al. (2014)[3] |

Enzyme Inhibition

Methoxypyridinol derivatives have also been explored as inhibitors of various enzymes. For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors.[4] One compound, 22c, which features a quinoline core, demonstrated potent inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[4] This compound also exhibited strong antiproliferative activity in cancer cell lines and was shown to induce cell cycle arrest and apoptosis.[4]

Caption: The iterative cycle of SAR-guided drug design for methoxypyridinol compounds.

Pharmacological Profiles: A Spectrum of Therapeutic Applications

The diverse biological activities of methoxypyridinol compounds have positioned them as promising candidates for a range of therapeutic areas.

Neuroprotection and Neurological Disorders

The well-known drug Mexidol, which contains a 3-hydroxypyridine structure (a core component of methoxypyridinols), showcases the neuroprotective potential of this class of compounds.[5] Its mechanism of action is multimodal, involving antioxidant and membranotropic activities, reduction of glutamate excitotoxicity, and modulation of receptors and ion channels.[5] The succinate component of Mexidol further contributes to its antihypoxic effects by stimulating mitochondrial respiration and increasing cellular energy status.[5]

In the realm of Alzheimer's disease, methoxypyridine-derived gamma-secretase modulators have been developed to reduce the production of amyloid-beta 42 (Aβ42).[1] These compounds have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and brain tissue in preclinical models.[1]

Anticancer Properties